5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide
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Overview
Description
5,6-Dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide is a heterocyclic compound that features a fused ring system incorporating a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyclopentanone derivatives, followed by cyclization and subsequent functionalization to introduce the carboxamide group . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the pyrazole ring.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced pyrazole derivatives.
Scientific Research Applications
5,6-Dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simpler structure with a five-membered ring containing two nitrogen atoms.
Isoxazole: Similar to pyrazole but with an oxygen atom in the ring.
Indazole: A fused ring system similar to 5,6-dihydrocyclopenta[c]pyrazole but with different ring fusion.
Uniqueness
5,6-Dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide is unique due to its specific ring fusion and the presence of a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5,6-dihydro-4H-cyclopenta[c]pyrazole-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c8-7(11)10-4-5-2-1-3-6(5)9-10/h4H,1-3H2,(H2,8,11) |
InChI Key |
BTZAZPBPNQCTSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN(N=C2C1)C(=O)N |
Origin of Product |
United States |
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